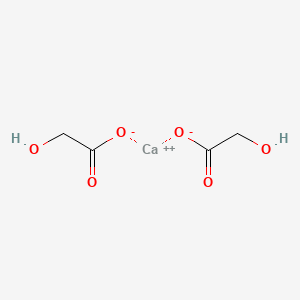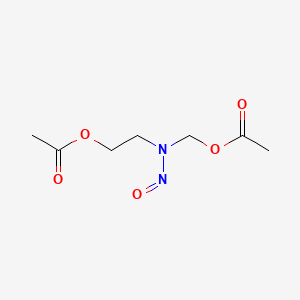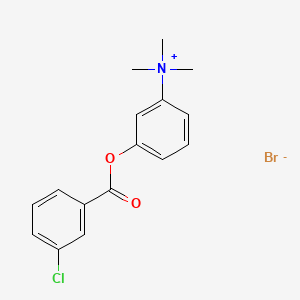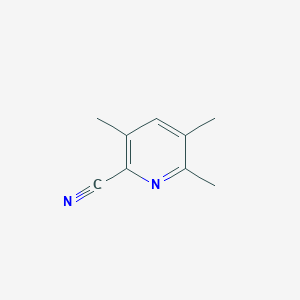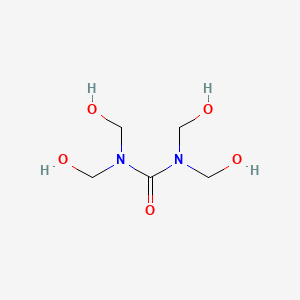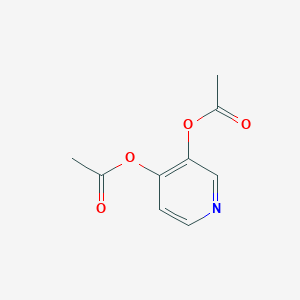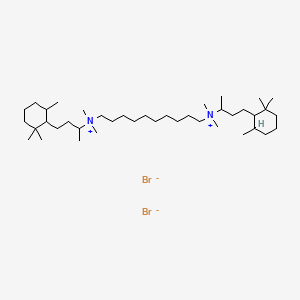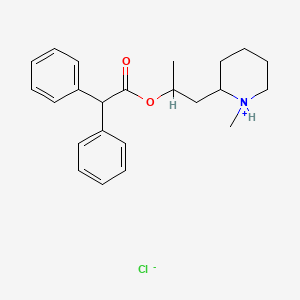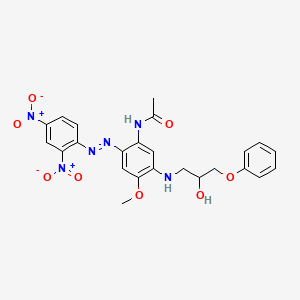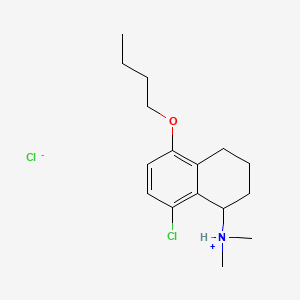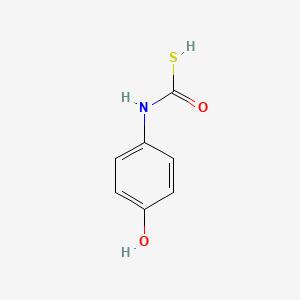![molecular formula C12H10ClN5O2 B13781541 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide CAS No. 91961-77-2](/img/structure/B13781541.png)
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide is a synthetic organic compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyrazine ring, which are linked through a hydrazinecarbonyl moiety.
準備方法
The synthesis of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the pyrazine derivative with hydrazine to introduce the hydrazinecarbonyl moiety.
Coupling with 4-chlorobenzoyl chloride: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives with different chemical and biological properties.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(1-methylcyclohexyl)aniline: This compound also contains a chloro-substituted benzamide group but differs in the nature of the substituent on the nitrogen atom.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with this compound
特性
CAS番号 |
91961-77-2 |
|---|---|
分子式 |
C12H10ClN5O2 |
分子量 |
291.69 g/mol |
IUPAC名 |
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-8-3-1-7(2-4-8)11(19)17-10-9(12(20)18-14)15-5-6-16-10/h1-6H,14H2,(H,18,20)(H,16,17,19) |
InChIキー |
XDTRWBUVRZXEOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


